molecular formula C6H7ClN2 B1317144 2-(Chloromethyl)-5-methylpyrazine CAS No. 81831-68-7

2-(Chloromethyl)-5-methylpyrazine

Cat. No.: B1317144
CAS No.: 81831-68-7
M. Wt: 142.58 g/mol
InChI Key: DDGKEWIOOGLGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-methylpyrazine is a substituted pyrazine derivative characterized by a chloromethyl (-CH2Cl) group at position 2 and a methyl (-CH3) group at position 5 on the pyrazine ring (molecular formula: C6H7ClN2). Pyrazines are six-membered heterocyclic compounds with two nitrogen atoms at the 1,4-positions, renowned for their diverse applications in pharmaceuticals, agrochemicals, and flavor chemistry . The chloromethyl group enhances reactivity, making the compound a versatile intermediate in organic synthesis, particularly for nucleophilic substitutions or ligand preparation (e.g., in coordination chemistry) . Industrially, it is available as a hydrochloride salt (CAS: 128229-06-1) for large-scale applications .

Properties

IUPAC Name

2-(chloromethyl)-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-5-3-9-6(2-7)4-8-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGKEWIOOGLGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00529403
Record name 2-(Chloromethyl)-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81831-68-7
Record name 2-(Chloromethyl)-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-methylpyrazine typically involves the chloromethylation of 5-methylpyrazine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-methylpyrazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.

    Oxidation: The methyl group at position 5 can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydropyrazine derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
2-(Chloromethyl)-5-methylpyrazine serves as a crucial intermediate in organic synthesis. Its chloromethyl group allows for nucleophilic substitution reactions, facilitating the construction of more complex molecules. The compound can undergo various transformations including:

  • Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : With nucleophiles like amines or alcohols in the presence of bases.

These reactions enable the formation of diverse derivatives that are valuable in both academic research and industrial applications.

Biological Applications

Antimicrobial and Cytotoxic Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that related compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, suggesting potential applications in drug development against infectious diseases.

Case Study: Anti-Alzheimer's Research

A notable study investigated pyrazine derivatives, including this compound, for their potential as acetylcholinesterase inhibitors (AChEIs) aimed at treating Alzheimer's disease. The findings revealed significant AChE inhibitory effects, indicating potential as multifunctional agents against Alzheimer's pathology.

Industrial Applications

Agrochemicals and Dyes Production
In industrial settings, this compound is utilized in the synthesis of agrochemicals and dyes due to its reactivity. The chloromethyl group enhances its role as an intermediate in various chemical processes, allowing for the formation of diverse chemical structures essential for these applications.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methylpyrazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can act as an electrophilic center, facilitating covalent bonding with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Synthesis Method (Reference) Applications
2-(Chloromethyl)-5-methylpyrazine Cl-CH2 (C2), CH3 (C5) C6H7ClN2 Industrial synthesis (hydrochloride) Ligand synthesis , Pharmaceuticals
2-Ethyl-5-methylpyrazine C2H5 (C2), CH3 (C5) C7H10N2 Not specified Flavoring agents
2-Chloro-5-(trifluoromethyl)pyrazine Cl (C2), CF3 (C5) C5H3ClF3N2 Commercial availability Research intermediates
5-tert-Butyl-6-chloro-N-phenylpyrazine-2-carboxamide Cl, tert-butyl, carboxamide C16H18BrClN3O2 Substituted pyrazinecarboxamide synthesis Antimycobacterial agents (IC50: 41.9 µmol/L)
2-Hydroxy-5-methylpyrazine OH (C2), CH3 (C5) C5H6N2O Hydrazine-mediated cyclization Antioxidant studies

Key Insights from Comparative Analysis

Reactivity :

  • The chloromethyl group in this compound acts as a reactive site for nucleophilic displacement, enabling its use in cross-coupling reactions or polymer chemistry. This contrasts with 2-ethyl-5-methylpyrazine , where the ethyl group is inert, limiting reactivity but enhancing volatility for flavor applications .
  • Electron-withdrawing substituents (e.g., -CF3 in 2-Chloro-5-(trifluoromethyl)pyrazine) increase electrophilicity, facilitating reactions with nucleophiles compared to electron-donating groups like -CH3 .

Biological Activity :

  • Pyrazinecarboxamides (e.g., 5-tert-butyl-6-chloro-N-phenyl derivatives) exhibit antimycobacterial activity (IC50: 41.9 µmol/L) due to lipophilic substituents enhancing membrane penetration . In contrast, this compound’s bioactivity remains underexplored but may share synthetic utility with antifungal pyrazinecarboxamides .

Physical Properties :

  • Hydroxy-substituted pyrazines (e.g., 2-Hydroxy-5-methylpyrazine) exhibit higher solubility in polar solvents compared to chlorinated analogs, impacting their use in aqueous systems .
  • Volatility : Methyl and ethyl derivatives (e.g., 2-Ethyl-5-methylpyrazine) are volatile, contributing to their role in food flavoring, whereas chloromethyl derivatives are less volatile .

Biological Activity

2-(Chloromethyl)-5-methylpyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C6_6H7_7ClN2_2
  • Molecular Weight : 144.58 g/mol
  • Structural Characteristics : The compound features a pyrazine ring with a chloromethyl group at the 2-position and a methyl group at the 5-position. This configuration is crucial for its biological activity.

Antimicrobial Activity

Research indicates that pyrazine derivatives, including this compound, exhibit significant antimicrobial properties. Pyrazines are known for their broad-spectrum antimicrobial activity, which has been attributed to their ability to disrupt microbial membranes and inhibit cellular processes.

  • Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of electron transport chains in bacteria, leading to increased membrane permeability and cell death. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

Antioxidant properties have also been reported for pyrazine derivatives. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems.

  • Research Findings : In vitro studies demonstrate that this compound exhibits antioxidant activity comparable to standard antioxidants like butylhydroxytoluene (BHT). This property is particularly valuable in preventing oxidative damage in cells .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies, including halogenation reactions involving pyrazine derivatives. The chloromethyl group enhances its reactivity, allowing for further derivatization that may improve biological efficacy.

Table 1: Comparison of Biological Activities of Pyrazine Derivatives

CompoundAntimicrobial ActivityAntioxidant ActivityReference
This compoundModerateHigh
5-Methylpyrazine-2-carbaldehydeHighModerate
TrifluoromethoxypyrazinesHighLow

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of various pyrazine derivatives, including this compound. The results indicated effective inhibition against several pathogenic microorganisms at concentrations ranging from 31.25 to 250 µg/mL .
  • Antioxidant Studies :
    In another investigation, compounds similar to this compound were tested for their ability to inhibit lipid peroxidation in vitro. The findings revealed a significant reduction in oxidative markers, suggesting potential applications in oxidative stress-related conditions .
  • Molecular Docking Studies :
    Molecular docking simulations have been utilized to predict the interaction of this compound with various biological targets. These studies indicate favorable binding affinities with enzymes involved in microbial metabolism, supporting its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Chloromethyl)-5-methylpyrazine, and how can reaction conditions be optimized for high yield?

Methodological Answer: The compound is synthesized via chlorination of 5-methylpyrazine derivatives. A common method involves reacting 5-methylpyrazine with sulfuryl chloride (SO₂Cl₂) under controlled conditions. Key parameters include:

  • Temperature: 0–5°C to minimize side reactions (e.g., over-chlorination) .
  • Solvent: Dichloromethane (DCM) or tetrachloroethane to stabilize intermediates .
  • Catalyst: No catalyst required, but stoichiometric excess of SO₂Cl₂ (~1.2–1.5 equivalents) improves yield .
    Validation: Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate, 4:1) and confirm purity using HPLC (>95% by area) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Confirm C–Cl stretching at 550–650 cm⁻¹ and pyrazine ring vibrations at 1500–1600 cm⁻¹ .
  • NMR:
    • ¹H NMR: Pyrazine protons appear as doublets at δ 8.3–8.5 ppm; CH₂Cl group resonates as a singlet at δ 4.6–4.8 ppm .
    • ¹³C NMR: Chloromethyl carbon at δ 45–50 ppm; pyrazine carbons at δ 140–150 ppm .
  • Mass Spectrometry: Molecular ion peak at m/z 142.5 (C₆H₇ClN₂⁺) with fragmentation patterns matching chloromethyl loss .

Q. How can researchers address solubility challenges during purification of this compound?

Methodological Answer:

  • Recrystallization: Use a hexane:ethyl acetate (3:1) mixture to isolate crystalline product .
  • Chromatography: Employ silica gel column chromatography with a gradient elution (hexane to ethyl acetate) to separate chlorinated byproducts .
  • Alternative Solvents: Test dimethyl sulfoxide (DMSO) for solubility screening but avoid prolonged exposure due to potential decomposition .

Advanced Research Questions

Q. What mechanistic insights exist for the chlorination of 5-methylpyrazine derivatives, and how can competing pathways be controlled?

Methodological Answer: The reaction likely proceeds via a radical mechanism initiated by SO₂Cl₂, but ionic pathways may compete. To discriminate:

  • Radical Traps: Add inhibitors like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). If yield drops, radical intermediates dominate .
  • Kinetic Studies: Vary SO₂Cl₂ concentration and measure rate constants. A first-order dependence suggests ionic intermediates .
    Contradiction Note: Evidence from similar pyrazine derivatives supports radical mechanisms, but ionic pathways are reported in aryl chlorinations .

Q. How does this compound interact with biological targets, and what assays validate its pharmacological potential?

Methodological Answer:

  • Receptor Binding: Screen against adenosine A₂A or histamine H₃ receptors due to structural similarity to bioactive pyrazines .
  • Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ values compared to reference drugs .
  • Structural Modifications: Introduce substituents at the chloromethyl group (e.g., amines, thiols) to enhance binding affinity .

Q. What are the thermal stability and decomposition profiles of this compound under storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Decomposition onset at ~180°C in nitrogen atmosphere .
  • Storage Recommendations: Store at –20°C under inert gas (argon) to prevent hydrolysis of the chloromethyl group .
  • Degradation Products: Monitor via GC-MS for traces of 5-methylpyrazine (m/z 108.1) and formaldehyde (m/z 30.0) .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

  • Systematic Replication: Reproduce methods from (80% yield at 0°C) and (65% yield at room temperature) under identical conditions.
  • Variable Control: Test solvent purity (e.g., anhydrous DCM vs. technical grade), SO₂Cl₂ sourcing, and stirring efficiency .
  • Advanced Analytics: Use in-situ FTIR to detect intermediate formation rates and optimize reaction halting points .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Model transition states for SN2 reactions at the chloromethyl group using Gaussian 16 with B3LYP/6-31G(d) basis set .
  • Solvent Effects: Include polarizable continuum models (PCM) for DMSO or ethanol to simulate reaction environments .
  • Validation: Compare computed activation energies with experimental kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-methylpyrazine
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-5-methylpyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.